2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile
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Overview
Description
2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile is an organic compound with a complex structure that includes a nitrile group and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile can be achieved through a multi-step process. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with 2,2-dimethylpropylamine in the presence of a cyanating agent such as potassium cyanide. The reaction is typically carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)acetonitrile: Similar structure but with an amino group instead of the dimethylpropylamino group.
2-(4-Dimethylamino)phenylacetonitrile: Contains a dimethylamino group instead of the dimethylpropylamino group.
Uniqueness
2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile is unique due to the presence of the 2,2-dimethylpropylamino group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in similar compounds .
Properties
Molecular Formula |
C13H18N2 |
---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
2-[4-(2,2-dimethylpropylamino)phenyl]acetonitrile |
InChI |
InChI=1S/C13H18N2/c1-13(2,3)10-15-12-6-4-11(5-7-12)8-9-14/h4-7,15H,8,10H2,1-3H3 |
InChI Key |
VNUXUXZJMDZIOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNC1=CC=C(C=C1)CC#N |
Origin of Product |
United States |
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